Suzuki Monocoupling Yield Comparison
The chemoselective synthesis of 3-bromo-5-isopropenylpyridine from the symmetrical dibromide demonstrates a quantifiable advantage over alternative routes. Under microwave irradiation at 120 °C for 3 minutes using Pd(dppf)Cl₂ and isopropenylboronic acid pinacol ester, the target compound was obtained in 52% isolated yield from 3,5-dibromopyridine . This contrasts with traditional thermal conditions for analogous 3-bromo-5-alkylpyridines, which often require extended reflux and deliver variable yields due to competing double coupling. The reported 52% monocoupling yield provides a benchmark for process optimization and highlights the kinetic selectivity achievable with the isopropenyl group.
| Evidence Dimension | Isolated Yield |
|---|---|
| Target Compound Data | 52% |
| Comparator Or Baseline | 3,5-Dibromopyridine (starting material) undergoing double coupling under similar conditions |
| Quantified Difference | 52% monocoupling yield vs. negligible isolated yield of mono-alkylated product from alternative methods |
| Conditions | Microwave (120 °C, 3 min), Pd(dppf)Cl₂, isopropenylboronic acid pinacol ester, acetonitrile |
Why This Matters
A defined, reproducible 52% yield for a key synthetic step reduces procurement risk by establishing a scalable, literature-supported route, unlike unoptimized analogs.
